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Compound of Interest

Compound Name:
1-(2-Chloroethoxy)-2-

methoxybenzene

CAS No.: 53815-60-4

Cat. No.: B1598700 Get Quote

In the fields of chemical research, and particularly within the exacting domain of pharmaceutical

development, the precise identification of a molecular entity is paramount. The reproducibility of

synthetic procedures, the accuracy of analytical results, and the ultimate safety and efficacy of

a drug product all depend on the unambiguous understanding of every compound involved,

from starting materials to final active pharmaceutical ingredients (APIs) and their potential

impurities. However, the lexicon of chemistry is rich and varied, often assigning multiple names

or synonyms to a single chemical structure. This can arise from historical naming conventions,

differences between systematic and trivial nomenclature, or designations from various

commercial suppliers.

This guide provides an in-depth exploration of the synonyms and identifiers for the compound

1-(2-Chloroethoxy)-2-methoxybenzene. This molecule serves as a pertinent case study, as it

is recognized as a key intermediate and a potential impurity in the synthesis of Carvedilol, a

widely used beta-blocker for treating hypertension and heart failure.[1][2] For researchers and

drug development professionals, the ability to navigate the varied nomenclature of such

compounds is not merely an academic exercise but a fundamental requirement for ensuring

purity, quality, and regulatory compliance. This document will deconstruct the origins of its

various names, provide a systematic framework for its identification, and equip the reader with

a validated workflow for chemical identity verification.
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Before exploring its synonyms, it is essential to ground our understanding in the compound's

fundamental and unique identifiers. These form the bedrock of its chemical identity,

independent of any trivial or commercial name.

The structure is based on a benzene ring with two substituents at positions 1 and 2: a methoxy

group (-OCH₃) and a 2-chloroethoxy group (-OCH₂CH₂Cl). The International Union of Pure and

Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds to

avoid ambiguity.

Table 1: Primary Chemical Identifiers

Identifier Type Value Authority

IUPAC Name
1-(2-chloroethoxy)-2-

methoxybenzene
IUPAC[3]

CAS Registry Number 53815-60-4
Chemical Abstracts Service

(CAS)[1][3][4]

Molecular Formula C₉H₁₁ClO₂ [1][3]

Molecular Weight 186.63 g/mol [1][3]

InChI

InChI=1S/C9H11ClO2/c1-11-

8-4-2-3-5-9(8)12-7-6-10/h2-

5H,6-7H2,1H3

IUPAC/InChI Trust[3]

InChIKey
CJHKWIFDLHQWCU-

UHFFFAOYSA-N
IUPAC/InChI Trust[3]

EC Number 827-091-7
European Chemicals Agency

(ECHA)[3]

Deconstructing the Synonyms: From Systematic to
Trivial Names
The various names for a single compound often reveal its history, its structural components, or

its commercial context. Understanding the logic behind these synonyms enhances a scientist's

ability to locate and verify information across diverse literature and databases.
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The Guaiacol Connection: A Trivial Name's Legacy
A significant number of synonyms for 1-(2-Chloroethoxy)-2-methoxybenzene are derived

from the trivial name Guaiacol. Guaiacol is the common name for 2-methoxyphenol, a naturally

occurring organic compound that forms the core phenolic structure of our molecule of interest.

[5][6]

Synonyms based on Guaiacol:

O-(2-chloroethyl)guaiacol[3][7]

Guaicol 2-chloroethyl ether[3]

The causality here is clear: chemists often name derivatives based on a well-known parent

compound. In "O-(2-chloroethyl)guaiacol," the "O-" prefix indicates that the substitution (the 2-

chloroethyl group) has occurred on the oxygen atom of the phenol's hydroxyl group. This

naming convention is a common and efficient shorthand in organic chemistry.

Systematic and Semi-Systematic Variations
Other synonyms are variations of systematic naming, focusing on different parts of the

molecule as the parent structure.

Phenoxy-based Names:

2-(2-Methoxyphenoxy)ethyl chloride[1][3]

2-(o-methoxyphenoxy)ethyl chloride[3]

2-(2-METHOXYPHENOXY)ETHYL CHLORIDE[2][3]

In this case, the "2-methoxyphenol" group is treated as a substituent (phenoxy) attached to an

ethyl chloride parent chain. The "o-" in "o-methoxyphenoxy" is an older, non-IUPAC designation

for ortho, indicating the 1,2 substitution pattern on the benzene ring.

Benzene-based Names:

Benzene, 1-(2-chloroethoxy)-2-methoxy-[3]
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This is a format often used in indexing systems like the Chemical Abstracts Service, where the

parent hydrocarbon (benzene) is named first, followed by its substituents.

Consolidated Table of Synonyms
The following table consolidates the known synonyms for CAS 53815-60-4, providing a

comprehensive reference for researchers.

Table 2: Comprehensive List of Synonyms

Synonym Type

2-(2-Methoxy Phenoxy) Chloro Ethane Semi-Systematic[1]

2-Methoxyphenoxyethyl Chloride Semi-Systematic[1][3]

O-(2-chloroethyl)guaiacol Trivial Derivative[3][7]

Guaicol 2-chloroethyl ether Trivial Derivative[3]

2-(o-methoxyphenoxy)ethyl chloride Semi-Systematic[3]

1-(2-chloroethyloxy)-2-methoxy-benzene Systematic Variation[3]

Benzene, 1-(2-chloroethoxy)-2-methoxy- Index Name[3]

Carvedilol - In house impurity Contextual/Commercial[1]

Visualizing the Nomenclature Network
To clarify the relationships between the core structure and its various identifiers, a directed

graph is highly effective. The diagram below illustrates how the central chemical entity is linked

to its unique identifiers and a web of synonymous names.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.pharmaffiliates.com/en/53815-60-4-1-2-chloroethoxy-2-methoxybenzene-pa030161000.html
https://www.pharmaffiliates.com/en/53815-60-4-1-2-chloroethoxy-2-methoxybenzene-pa030161000.html
https://pubchem.ncbi.nlm.nih.gov/compound/4143839
https://pubchem.ncbi.nlm.nih.gov/compound/4143839
https://www.chemicalbook.com/synthesis/2-2-methoxyphenoxy-ethyl-chloride.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4143839
https://pubchem.ncbi.nlm.nih.gov/compound/4143839
https://pubchem.ncbi.nlm.nih.gov/compound/4143839
https://pubchem.ncbi.nlm.nih.gov/compound/4143839
https://www.pharmaffiliates.com/en/53815-60-4-1-2-chloroethoxy-2-methoxybenzene-pa030161000.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1598700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Core Identity

Unique Identifiers Synonyms

1-(2-Chloroethoxy)-2-methoxybenzene
C₉H₁₁ClO₂

CAS Number
53815-60-4

 is uniquely identified by 

InChIKey
CJHKWIFDLHQWCU-UHFFFAOYSA-N

 is uniquely identified by 

Guaiacol Derivatives
- O-(2-chloroethyl)guaiacol

- Guaicol 2-chloroethyl ether

 is also known as 

Phenoxy Derivatives
- 2-(2-Methoxyphenoxy)ethyl chloride
- 2-(o-methoxyphenoxy)ethyl chloride

 is also known as 

Other Names
- Carvedilol Impurity

- Benzene, 1-(2-chloroethoxy)-2-methoxy-

 is also known as 

Click to download full resolution via product page

Caption: Nomenclature map for CAS 53815-60-4.

Protocol: A Self-Validating Workflow for Chemical
Identity Verification
To ensure trustworthiness and scientific integrity, researchers should not rely on a single name

from a publication or supplier bottle. The following protocol outlines a self-validating system for

confirming a chemical's identity using publicly available, authoritative databases.

Objective: To unambiguously confirm the identity of a
chemical sample suspected to be 1-(2-Chloroethoxy)-2-
methoxybenzene.
Materials:

A known identifier (e.g., name, CAS No.) from a source (e.g., supplier catalog, research

paper).
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Access to the internet and authoritative chemical databases (e.g., PubChem, CAS Common

Chemistry, ECHA InfoCard).

Step-by-Step Methodology:
Initiate Search with Primary Identifier:

Begin with the most reliable identifier you have. A CAS Registry Number (53815-60-4) is

the gold standard. If you only have a name, such as "Guaicol 2-chloroethyl ether," start

with that.

Action: Enter the identifier into a major chemical database like PubChem.

Aggregate Core Identifiers:

From the initial search result in the authoritative database, locate the main compound

page.

Action: Record the following key identifiers presented on the page:

CAS Registry Number

IUPAC Name

Molecular Formula

InChIKey

Cross-Verification Using a Secondary Identifier:

To ensure the initial result was not an error, perform a new search in a different database

(e.g., CAS Common Chemistry, or a supplier like Sigma-Aldrich) using a different identifier

from the aggregated list. The InChIKey is excellent for this as it is unique and structure-

derived.

Action: Search using the InChIKey (CJHKWIFDLHQWCU-UHFFFAOYSA-N).

Compare and Validate:
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Compare the results from the second search with the information gathered in Step 2.

Action: Confirm that the molecular structure, formula, IUPAC name, and CAS number are

identical across both searches. A match provides high confidence in the compound's

identity.

Review Synonym List:

On the authoritative database page (e.g., PubChem), navigate to the "Synonyms" or

"Names and Identifiers" section.[3]

Action: Compare the original name you started with to this list. This confirms that the initial

name, even if trivial or commercial, corresponds to the correct chemical structure. This

step links your physical sample or literature reference back to the validated chemical

identity.

This systematic process creates a closed loop of verification, ensuring that the researcher has

correctly identified the compound and is aware of its most critical identifiers and common

synonyms.

Caption: Workflow for chemical identity verification.

Conclusion
1-(2-Chloroethoxy)-2-methoxybenzene (CAS 53815-60-4) is a molecule known by many

names, a common challenge in the global scientific community. For professionals in drug

development and research, mastery over this nomenclature is essential for navigating the

complexities of synthesis, purification, and analysis. By understanding the origins of its

synonyms—from the systematic IUPAC name to derivatives of the trivial name Guaiacol—and

by employing a robust, self-validating verification workflow, scientists can operate with a higher

degree of precision and confidence. This guide serves not only as a reference for the

synonyms of this specific Carvedilol impurity but also as a template for the rigorous

identification of any chemical compound.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1598700#synonyms-for-1-2-chloroethoxy-2-
methoxybenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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